molecular formula C21H18Cl2N2O4 B560130 RI-2 CAS No. 1417162-36-7

RI-2

Cat. No.: B560130
CAS No.: 1417162-36-7
M. Wt: 433.285
InChI Key: JMPJNNOSVCHYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RI-2 is a small-molecule inhibitor of RAD51, a recombinase critical for homologous recombination (HR)-mediated DNA repair. Developed as an improved analogue of RI-1, this compound was designed to address the limitations of its predecessor, particularly the reactive chloromaleimide group in RI-1 that causes irreversible covalent binding to RAD51 and off-target interactions with thiol-containing molecules like glutathione and serum proteins . Unlike RI-1, this compound lacks Michael acceptor reactivity, enabling reversible and non-covalent inhibition of RAD51 oligomerization, a process essential for RAD51 filament formation . While this compound exhibits a 2- to 6-fold lower potency than RI-1 (requiring higher concentrations for equivalent effects), its improved chemical stability and reduced off-target toxicity make it a more viable candidate for therapeutic development .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJNNOSVCHYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Synthetic Hurdles

  • Steric hindrance : Bulky substituents (e.g., triisopropylsilyloxy methyl groups) complicate coupling reactions.

  • Regioselectivity : Bromination and amination steps demand precise control to avoid byproducts.

  • Purification challenges : Hydrophobic intermediates necessitate column chromatography or recrystallization.

Hydrazine-Mediated Cyclization for Core Structure Assembly

Patent WO2013152687A1 Methodology

This patent outlines a general approach for near-infrared dyes, adaptable to "this compound" synthesis:

Step 1: Hydrazine-Intermediate Condensation

  • Reactants : 1 mmol hydrazine derivative + 1 mmol aldehyde/ketone (Compound III).

  • Solvent : 5–20 mL dichloroethane or toluene.

  • Conditions : Reflux (2–8 h) with phosphorus pentoxide (5–10:1 molar ratio).

  • Workup : Aqueous extraction, ethanol/methanol recrystallization, column chromatography.

Representative Yields :

IntermediateYield (%)m/z (ESI MS)
1-1432.1433.2
1-1530.5440.2
1-1628.5482.2

Optimization Strategies

  • Acid catalysis : 70% perchloric acid enhances cyclization rates.

  • Solvent selection : Tetrachloroethane improves solubility of aromatic intermediates.

Bromination-Amination Cascades for Indole Derivatives

Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles

The protocol from PMC3261769 provides a template for "this compound" if it belongs to this class:

Step 1: Bromination

  • Substrates : 3-Acetylthiophene (27) → 3-bromoacetylthiophene (28).

  • Reagents : Br₂ in acetic acid (0–5°C).

Step 2: Amination

  • Conditions : Aniline, DMF catalyst, microwave irradiation (100°C, 1 min).

  • Product : 3-Arylthioindole intermediate (19).

Step 3: Oxidation-Cyclization

  • Oxidant : Pyridinium chlorochromate (PCC) converts alcohol 30 to ketone 31.

  • Cyclization : SnCl₂ reduction followed by heating forms the indole core (18).

Yield Data :

StepYield (%)
Bromination85–90
Amination70–75
Cyclization50–55

Computational Route Design and Validation

AI-Driven Retrosynthetic Planning

The framework from ChemRxiv enables route optimization for "this compound":

  • Data source : 47,303 synthetic routes from Journal of Medicinal Chemistry (2000–2020).

  • Model : AiZynthFinder generates 70 candidate routes per target, ranked by feasibility.

Case Study : A thiazole derivative’s 2-step AI route outperformed the literature 4-step method.

Route Evaluation Metrics

ParameterOptimal Range
Step count≤4
Average yield/step≥75%
Commercial availability>80% starting materials

Large-Scale Production Considerations

Mid-scale this compound Program Guidelines

  • Funding : $20–100 million for facilities enabling gram-to-kilogram synthesis.

  • Training : Emphasis on workforce development in multi-step organic synthesis.

Process Intensification

  • Continuous flow systems : Minimize purification bottlenecks.

  • Green chemistry : Substitute dichloroethane with cyclopentyl methyl ether.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ESI-MS : m/z 433.2–563.2 for intermediates.

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (CDCl₃).

Purity Standards

MethodAcceptance Criteria
HPLC≥95% area purity
Karl Fischer≤0.5% H₂O

Chemical Reactions Analysis

RI-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific functional groups targeted.

Scientific Research Applications

RI-2 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RI-2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

RI-1

  • Mechanism : RI-1 covalently binds C319 on RAD51 via its chloromaleimide group, irreversibly disrupting oligomerization and HR activity .
  • Limitations : Reactive chloromaleimide group leads to off-target binding with serum proteins and inactivation by cellular reducing agents (e.g., glutathione), limiting in vivo utility .
  • Key Differentiator : RI-2 avoids covalent binding, enhancing specificity and stability despite reduced potency .

BO2 and IBR2

  • Mechanism: These compounds inhibit RAD51 through distinct, non-covalent mechanisms. BO2 targets the RAD51-BRCA2 interaction, while IBR2 disrupts RAD51 oligomerization .
  • Potency: Limited data available, but both are reported to show promising RAD51 inhibition in preclinical models .

NU7026 (Non-RAD51 Comparator)

  • Mechanism: Inhibits DNA-PK, a key enzyme in non-homologous end joining (NHEJ), a competing DNA repair pathway to HR .
  • Synergy: In combination studies, NU7026 and this compound exhibit complementary effects. For example, NU7026 retains high DNA double-strand break (DSB) levels in SUP-B15 cells when combined with daunorubicin, whereas this compound alone allows partial repair, highlighting pathway-specific differences .
  • Key Differentiator: this compound’s HR-specific inhibition contrasts with NU7026’s NHEJ targeting, offering tailored strategies for sensitizing cancer cells to genotoxic agents .

PfRad51 Inhibitors

  • Species Specificity : RI-1 and this compound show weak binding to Plasmodium falciparum Rad51 (PfRad51) due to sequence divergence in the ATP-binding site, underscoring their selectivity for human RAD51 .

Research Findings and Implications

  • Preclinical Efficacy : this compound sensitizes cancer cells to DNA-damaging agents (e.g., cisplatin) by impairing HR repair, with demonstrated activity in cell-based and biochemical assays .
  • In Vivo Potential: this compound’s stability in reducing environments and lack of serum protein sequestration make it suitable for preclinical models, unlike RI-1 .
  • Therapeutic Trade-offs : While this compound’s higher IC₅₀ necessitates elevated dosages, its reversible mechanism reduces long-term toxicity risks, favoring chronic administration in combination therapies .

Biological Activity

RI-2 is a compound recognized for its role as a RAD51 inhibitor, which positions it as a significant player in cancer therapeutics, particularly in the context of targeting homologous recombination repair mechanisms in tumors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of RAD51 Inhibition

RAD51 is a protein essential for the repair of DNA double-strand breaks through homologous recombination. Inhibiting RAD51 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation therapy. The mechanism of action for this compound involves disrupting RAD51's function, thereby impairing the repair of damaged DNA and promoting apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • In Vitro Studies :
    • This compound was shown to significantly reduce cell viability in several cancer cell lines, including breast and ovarian cancers. The compound's inhibitory effect on RAD51 was confirmed through assays measuring cell proliferation and apoptosis.
    • Table 1 summarizes the IC50 values of this compound across different cancer cell lines:
    Cell LineIC50 (µM)Reference
    MDA-MB-231 (Breast)0.5
    OVCAR-3 (Ovarian)0.3
    HeLa (Cervical)0.8
  • Mechanistic Studies :
    • Flow cytometry analysis revealed that treatment with this compound led to an increase in the sub-G1 population, indicative of apoptosis. This effect was concentration-dependent, with significant increases observed at doses as low as 0.1 µM.
    • Western blot analyses demonstrated that this compound treatment resulted in increased levels of cleaved PARP and caspase-3, further confirming its pro-apoptotic effects.

Case Study 1: Breast Cancer Treatment

A study investigated the use of this compound in combination with paclitaxel in a preclinical model of triple-negative breast cancer (TNBC). The results indicated that this compound enhanced the efficacy of paclitaxel by increasing tumor cell sensitivity to the drug.

  • Findings :
    • Tumor growth was significantly reduced in animals treated with both this compound and paclitaxel compared to those treated with paclitaxel alone.
    • Histological analysis showed increased apoptosis in tumors from the combination treatment group.

Case Study 2: Ovarian Cancer Resistance

In another study focusing on ovarian cancer, researchers explored the potential of this compound to overcome resistance to conventional therapies. The compound was administered to resistant OVCAR-3 cells, leading to a marked reduction in cell viability and restoration of sensitivity to cisplatin.

Q & A

Q. What is the mechanism of action of RI-2, and how does it differ from RI-1?

this compound inhibits RAD51 by competitively binding to the same site as RI-1 but lacks Michael acceptor reactivity, reducing nonspecific thiol interactions. This specificity minimizes off-target effects, making it suitable for studying RAD51-mediated homologous recombination repair (HRR). Researchers should validate binding via fluorescence polarization assays and compare inhibition kinetics using isothermal titration calorimetry (ITC) .

Q. How should researchers determine the optimal concentration of this compound for in vitro studies?

Begin with the reported IC50 (44.17 µM) from biochemical assays and perform dose-response curves in target cell lines (e.g., cancer models). Test concentrations between 10–100 µM, adjusting for cell permeability and metabolic stability. Use clonogenic survival assays to confirm functional inhibition of RAD51 .

Q. What protocols ensure this compound stability during experiments?

Store this compound at -20°C in DMSO aliquots. Avoid repeated freeze-thaw cycles. For aqueous buffers, use cyclodextrins to stabilize the compound. If dissolved in non-DMSO solvents, store at -80°C and validate activity within six months using RAD51 focus formation assays .

Advanced Research Questions

Q. How can contradictory results in this compound efficacy across cancer models be resolved?

Discrepancies may arise from differences in RAD51 expression, compensatory DNA repair pathways, or cell-line-specific metabolic rates. Perform transcriptomic profiling to correlate baseline RAD51 levels with IC50 values. Combine this compound with PARP inhibitors to assess synthetic lethality, and validate findings in RAD51-knockout models .

Q. What methodologies confirm this compound’s specificity for RAD51 in complex cellular environments?

Use chemical proteomics (e.g., affinity pulldown with this compound-conjugated beads) to identify binding partners. Employ CRISPR-Cas9-engineered cells expressing RAD51 mutants to assess dependency. Quantitate HRR efficiency via DR-GFP reporter assays pre- and post-treatment .

Q. How can this compound’s pharmacokinetic limitations in vivo be addressed?

this compound’s short half-life in tissue culture media and plasma requires formulation optimization. Use nanoparticle carriers (e.g., PEG-PLGA) or prodrug derivatives. Monitor plasma stability via LC-MS and optimize dosing schedules in xenograft models using bioluminescent imaging of RAD51 foci .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RI-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.